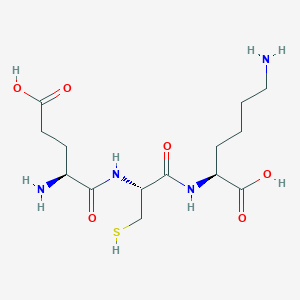

Glu-Cys-Lys

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H26N4O6S |

|---|---|

Molecular Weight |

378.45 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C14H26N4O6S/c15-6-2-1-3-9(14(23)24)17-13(22)10(7-25)18-12(21)8(16)4-5-11(19)20/h8-10,25H,1-7,15-16H2,(H,17,22)(H,18,21)(H,19,20)(H,23,24)/t8-,9-,10-/m0/s1 |

InChI Key |

ISXJHXGYMJKXOI-GUBZILKMSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Putative Biosynthesis of the Tripeptide Glu-Cys-Lys

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide γ-L-Glutamyl-L-cysteinyl-L-lysine (Glu-Cys-Lys) is a non-canonical peptide not as ubiquitously characterized as its structural analog, glutathione (B108866) (Glu-Cys-Gly). While a dedicated and universally conserved biosynthetic pathway for this compound has not been definitively established in the literature, its synthesis is theoretically plausible through two primary enzymatic routes: the promiscuous activity of enzymes in the glutathione synthesis pathway or via a dedicated non-ribosomal peptide synthetase (NRPS). This technical guide provides an in-depth exploration of these two putative biosynthetic pathways. It outlines the core biochemical principles, presents hypothetical quantitative data for key enzymatic steps, details relevant experimental protocols for investigation, and visualizes the proposed mechanisms and workflows using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers aiming to investigate the existence, synthesis, and potential biological significance of this compound.

Introduction

Tripeptides play crucial roles in a myriad of biological processes, from antioxidant defense to cell signaling. While glutathione (GSH) is the most abundant intracellular thiol tripeptide, the potential existence and function of other tripeptides, such as this compound, remain an intriguing area of research. The substitution of the terminal glycine (B1666218) with lysine (B10760008) introduces a basic side chain, which could confer unique chemical properties and biological activities, including altered redox potential, metal chelation capabilities, and novel protein-protein interactions. Understanding the biosynthetic origins of this compound is the first step toward elucidating its potential physiological and pharmacological relevance.

This guide explores two potential pathways for the biosynthesis of this compound:

-

Pathway A: Modified Glutathione Synthesis Pathway: This pathway hypothesizes that the enzymes of the canonical glutathione synthesis pathway, specifically Glutathione Synthetase (GS), exhibit substrate promiscuity and can utilize lysine as an alternative substrate to glycine.

-

Pathway B: Non-Ribosomal Peptide Synthesis (NRPS): This pathway proposes the existence of a multi-modular enzyme complex, a non-ribosomal peptide synthetase, that specifically assembles this compound from its constituent amino acids.

Putative Biosynthetic Pathways

Pathway A: Leveraging the Glutathione Synthesis Machinery

The canonical biosynthesis of glutathione occurs in two ATP-dependent steps. The first step, the formation of γ-glutamylcysteine, is catalyzed by glutamate-cysteine ligase (GCL)[1][2]. The second step involves the addition of glycine to γ-glutamylcysteine, catalyzed by glutathione synthetase (GS)[3][4]. The synthesis of this compound via this pathway would depend on the ability of GS to accept L-lysine as a substrate instead of glycine. While GS typically exhibits high specificity for glycine, instances of substrate promiscuity in this enzyme family have been reported, particularly in plants where homologues can synthesize variants like homoglutathione (B101260) (γ-Glu-Cys-β-Ala)[5].

-

γ-Glutamylcysteine Synthesis: L-Glutamate + L-Cysteine + ATP →GCL γ-L-Glutamyl-L-cysteine + ADP + Pi

-

This compound Synthesis: γ-L-Glutamyl-L-cysteine + L-Lysine + ATP →GS γ-L-Glutamyl-L-cysteinyl-L-lysine + ADP + Pi

Pathway B: Non-Ribosomal Peptide Synthesis

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of peptides, often with complex structures and non-proteinogenic amino acids[6][7]. An NRPS-mediated synthesis of this compound would involve a dedicated enzyme complex with three modules, each responsible for the recognition, activation, and incorporation of one of the constituent amino acids.

A typical NRPS module for peptide elongation contains three core domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheine arm.

-

Condensation (C) domain: Catalyzes peptide bond formation between the amino acids attached to adjacent modules.

The synthesis concludes with a Thioesterase (TE) domain that releases the final tripeptide from the enzyme complex[8].

Quantitative Data

As the biosynthesis of this compound is putative, no empirical quantitative data exists. The following tables present hypothetical kinetic parameters for the enzymes in the modified glutathione synthesis pathway. These values are based on known data for glutathione synthesis and are intended to serve as a benchmark for future experimental investigation.

Table 1: Hypothetical Kinetic Parameters for Glutamate-Cysteine Ligase (GCL)

| Substrate | Km (mM) | Vmax (µmol/min/mg) |

| L-Glutamate | 1.8 | 15.0 |

| L-Cysteine | 0.3 | 15.0 |

| ATP | 0.2 | 15.0 |

Table 2: Hypothetical Kinetic Parameters for Glutathione Synthetase (GS)

| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |

| γ-Glutamylcysteine | 0.1 | 25.0 | 40 | 4.0 x 105 |

| Glycine (canonical) | 0.7 | 25.0 | 40 | 5.7 x 104 |

| L-Lysine (hypothetical) | 5.0 | 5.0 | 8 | 1.6 x 103 |

| ATP | 0.15 | 25.0 | 40 | 2.7 x 105 |

Experimental Protocols

Investigating the biosynthesis of this compound requires a combination of enzymatic assays and analytical techniques to identify the product and characterize the enzymatic machinery.

Protocol 1: In Vitro Enzymatic Synthesis and Detection of this compound

Objective: To determine if purified Glutathione Synthetase can synthesize this compound from γ-glutamylcysteine and lysine.

Materials:

-

Purified Glutathione Synthetase (recombinant or from a native source)

-

γ-glutamylcysteine

-

L-lysine

-

ATP

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8, 20 mM MgCl2, 2 mM DTT)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.8), 20 mM MgCl2, 2 mM DTT, 5 mM ATP, 2 mM γ-glutamylcysteine, 10 mM L-lysine, and a suitable concentration of purified GS (e.g., 10 µg). As a positive control, set up a parallel reaction with 10 mM glycine instead of lysine. A negative control should be included without the enzyme.

-

Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours.

-

Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation (95°C for 5 minutes).

-

Sample Preparation for LC-MS/MS: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to a new tube and dry it under vacuum. Reconstitute the dried sample in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water).

-

LC-MS/MS Analysis: Analyze the sample using a high-resolution mass spectrometer coupled with liquid chromatography. Monitor for the expected mass-to-charge ratio (m/z) of this compound. Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.

Protocol 2: Identification of Novel Tripeptides from Biological Samples

Objective: To screen cell extracts or tissues for the presence of endogenous this compound.

Materials:

-

Biological sample (e.g., cell culture, tissue homogenate)

-

Extraction buffer (e.g., 80% methanol)

-

LC-MS/MS system

-

Synthetic this compound standard

Procedure:

-

Extraction: Homogenize the biological sample in ice-cold 80% methanol to precipitate proteins and extract small molecules.

-

Clarification: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

-

Sample Preparation: Transfer the supernatant to a new tube and dry it under vacuum. Reconstitute the extract in an appropriate solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the sample using LC-MS/MS. Use the synthetic this compound as a standard to determine the retention time and fragmentation pattern.

-

Data Analysis: Compare the retention time and MS/MS fragmentation pattern of any potential peaks in the biological sample with that of the synthetic standard for confident identification[9][10].

Regulation of Biosynthesis

The regulation of this compound biosynthesis would likely mirror the control mechanisms of its putative parent pathways.

-

For Pathway A (Modified Glutathione Synthesis): The synthesis would be indirectly regulated by factors that control the expression and activity of GCL and GS. This includes the availability of precursor amino acids, particularly cysteine, and feedback inhibition of GCL by glutathione[4][11]. Oxidative stress is a known inducer of GCL expression, which could potentially increase the flux towards γ-glutamylcysteine, the precursor for this compound synthesis[12].

-

For Pathway B (NRPS): The expression of NRPS genes is often tightly regulated and can be induced by specific environmental cues, such as nutrient limitation or the presence of certain signaling molecules. For example, the expression of some fungal NRPSs involved in siderophore biosynthesis is controlled by iron availability[13].

Conclusion

While the definitive biosynthesis of this compound remains to be elucidated, this guide provides a comprehensive theoretical framework and practical experimental approaches for its investigation. The potential for its synthesis through either the promiscuous activity of glutathione synthesis enzymes or a dedicated non-ribosomal peptide synthetase presents exciting avenues for research. The methodologies outlined herein, from in vitro enzymatic assays to sensitive mass spectrometry-based detection in biological samples, equip researchers with the necessary tools to explore the existence of this novel tripeptide. Unraveling the biosynthesis of this compound will be a critical step in understanding its potential biological functions and harnessing its therapeutic potential.

References

- 1. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]

- 2. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutathione synthetase - Wikipedia [en.wikipedia.org]

- 4. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diversification in substrate usage by glutathione synthetases from soya bean (Glycine max), wheat (Triticum aestivum) and maize (Zea mays) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 7. Structural Biochemistry/Non Ribosomal Peptide Synthesis - Wikibooks, open books for an open world [en.wikibooks.org]

- 8. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Upregulation of capacity for glutathione synthesis in response to amino acid deprivation: regulation of glutamate-cysteine ligase subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

The Tripeptide Glu-Cys-Lys: A Technical Guide to its Core Biological Functions and Research Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Glutamic acid-Cysteine-Lysine (Glu-Cys-Lys) is a molecule of significant interest in biochemistry and drug development due to the unique combination of its constituent amino acids. This technical guide provides a comprehensive overview of the potential biological functions of this compound, drawing from the well-established roles of its individual amino acid components and related peptides. It details methodologies for its synthesis, purification, and characterization, and presents experimental protocols to investigate its antioxidant, neuroactive, and protein-stabilizing properties. Furthermore, this guide proposes potential signaling pathways and experimental workflows to stimulate further research into the therapeutic potential of this versatile tripeptide.

Introduction: The Molecular Architecture of this compound

The tripeptide this compound is composed of three amino acids, each contributing distinct physicochemical properties that collectively define its potential biological activities[1].

-

Glutamic Acid (Glu): An acidic amino acid with a negatively charged carboxyl group at physiological pH. It is a key excitatory neurotransmitter in the central nervous system[1].

-

Cysteine (Cys): A sulfur-containing amino acid with a thiol (-SH) group that is highly reactive. This thiol group is crucial for its antioxidant properties and its ability to form disulfide bonds, which are vital for protein structure and stability[1].

-

Lysine (B10760008) (Lys): A basic amino acid with a positively charged ε-amino group at physiological pH. It plays a significant role in protein structure through electrostatic interactions and is a site for various post-translational modifications[2][3].

The combination of acidic, basic, and redox-active residues in a single, small molecule suggests that this compound may participate in a diverse range of biological processes.

Potential Biological Functions

While direct experimental evidence for the biological functions of this compound is limited, its activities can be inferred from the properties of its constituent amino acids and its similarity to other biologically active peptides, such as glutathione (B108866) (γ-Glu-Cys-Gly).

Antioxidant Properties

The cysteine residue is the primary contributor to the potential antioxidant activity of this compound. The thiol group can directly scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage[1]. Lysine has also been shown to enhance the antioxidant activity of other peptides[4][5].

Neurotransmitter Regulation

Given that glutamic acid is a major excitatory neurotransmitter, this compound could potentially modulate neuronal activity[1][6]. It might interact with glutamate (B1630785) receptors or influence the release and uptake of neurotransmitters at the synapse. The charged nature of both glutamic acid and lysine could facilitate interactions with neuronal receptors and ion channels.

Protein Folding and Stability

The cysteine residue in this compound can form disulfide bonds with other cysteine residues within or between polypeptide chains, a critical factor in stabilizing the tertiary and quaternary structures of proteins[1]. The charged groups of glutamic acid and lysine can form salt bridges, further contributing to the conformational stability of proteins[2].

Quantitative Data

As of the latest literature review, specific quantitative data on the biological activity of the this compound tripeptide is not available. The following table summarizes the types of quantitative data that would be crucial for characterizing its biological functions and is based on assays commonly used for similar peptides.

| Parameter | Assay | Typical Units | Relevance |

| Antioxidant Capacity | |||

| Radical Scavenging Activity | DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | IC50 (µM) | Measures the concentration required to scavenge 50% of DPPH radicals. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | TEAC (Trolox Equivalent Antioxidant Capacity) | Compares the antioxidant capacity to that of Trolox, a water-soluble vitamin E analog. | |

| ORAC (Oxygen Radical Absorbance Capacity) Assay | µmol TE/g | Measures the capacity to quench peroxyl radicals. | |

| Neuroactivity | |||

| Receptor Binding Affinity | Radioligand Binding Assay | Ki (nM) | Determines the inhibition constant for binding to specific neurotransmitter receptors (e.g., glutamate receptors). |

| Neurotransmitter Release | In vitro microdialysis or synaptosome preparations | % change from baseline | Measures the effect on the release of neurotransmitters like glutamate or GABA. |

| Effect on Protein Stability | |||

| Change in Melting Temperature | Circular Dichroism (CD) Spectroscopy or Differential Scanning Calorimetry (DSC) | ΔTm (°C) | Indicates the change in the thermal stability of a protein upon binding of the tripeptide. |

| Change in Free Energy of Unfolding | Chemical or Thermal Denaturation Assays | ΔΔG (kcal/mol) | Quantifies the change in the thermodynamic stability of a protein. |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis, characterization, and biological evaluation of this compound.

Synthesis and Purification of this compound

4.1.1. Solid-Phase Peptide Synthesis (SPPS)

This is a common method for synthesizing peptides[7][8].

-

Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide, or a Wang or Merrifield resin for a C-terminally carboxylated peptide.

-

First Amino Acid Coupling: Swell the resin in a suitable solvent like dimethylformamide (DMF). Deprotect the resin's amino group using a solution of piperidine (B6355638) in DMF. Couple the first protected amino acid (Fmoc-Lys(Boc)-OH) to the resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in DMF.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids (Fmoc-Cys(Trt)-OH and Fmoc-Glu(OtBu)-OH).

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC[9][10].

4.1.2. Liquid-Phase Peptide Synthesis

This method involves synthesizing the peptide in solution[11][12].

-

Fragment Condensation: Synthesize protected dipeptides (e.g., Boc-Cys(Trt)-Lys(Z)-OMe) and then couple them to a protected glutamic acid derivative.

-

Deprotection: Remove the protecting groups in a stepwise manner.

-

Purification: Purify the intermediate and final products at each step using crystallization or chromatography.

Antioxidant Activity Assays

4.2.1. DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Assay Procedure: Add different concentrations of the this compound peptide to the DPPH solution in a 96-well plate.

-

Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

Neuroactivity Assays

4.3.1. In Vitro Neurotransmitter Release from Synaptosomes

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., hippocampus or cortex) of rodents.

-

Loading: Load the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]glutamate).

-

Stimulation: Stimulate the release of the neurotransmitter using a depolarizing agent (e.g., high potassium concentration) in the presence and absence of different concentrations of this compound.

-

Measurement: Measure the amount of radioactivity released into the supernatant using a scintillation counter.

Protein Stability Assays

4.4.1. Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: Prepare solutions of a model protein (e.g., lysozyme (B549824) or ribonuclease A) in a suitable buffer with and without various concentrations of this compound.

-

CD Measurement: Record the far-UV CD spectra (190-260 nm) of the samples at a constant temperature to assess secondary structure[13][14][15].

-

Thermal Denaturation: Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm) as the temperature is increased to determine the melting temperature (Tm) of the protein in the presence and absence of the peptide[16].

Signaling Pathways and Experimental Workflows

While the direct signaling pathways modulated by this compound are yet to be elucidated, we can propose hypothetical pathways and workflows based on the known functions of its constituent amino acids.

Proposed Signaling Pathway for Antioxidant Response

The antioxidant activity of this compound could be linked to the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Caption: Proposed antioxidant signaling pathway of this compound.

Proposed Workflow for Investigating Neuroactivity

A logical workflow to investigate the neuroprotective effects of this compound is outlined below.

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Conclusion

The tripeptide this compound holds considerable, yet largely unexplored, potential as a bioactive molecule. Its unique composition suggests multifaceted roles in antioxidant defense, neuromodulation, and protein stabilization. This technical guide provides a foundational framework for researchers to synthesize, characterize, and investigate the biological functions of this compound. The detailed protocols and proposed signaling pathways are intended to catalyze further research, ultimately paving the way for the potential development of novel therapeutics based on this intriguing tripeptide. Future studies should focus on generating robust quantitative data to validate these proposed functions and to elucidate the specific molecular mechanisms through which this compound exerts its effects.

References

- 1. Buy this compound [smolecule.com]

- 2. The Role of Surface Exposed Lysine in Conformational Stability and Functional Properties of Lipase from Staphylococcus Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Dietary Lysine Levels Improved Antioxidant Capacity and Immunity via the TOR and p38 MAPK Signaling Pathways in Grass Carp, Ctenopharyngodon idellus Fry [frontiersin.org]

- 6. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Synthesis and Purification of Tripeptides [scholarlycommons.pacific.edu]

- 8. Developments in the synthesis and biological activity of glycyl-L-histydyl- L-lysine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. KR102177642B1 - Process for the Preparation of Tripeptide - Google Patents [patents.google.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 16. Effect of lysine side chain length on intra-helical glutamate--lysine ion pairing interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Tripeptide Glu-Cys-Lys

Introduction to Glu-Cys-Lys

The tripeptide this compound is composed of three proteinogenic amino acids: L-glutamic acid, L-cysteine, and L-lysine. The unique combination of an acidic (glutamic acid), a thiol-containing (cysteine), and a basic (lysine) amino acid suggests that this peptide could exhibit a wide range of chemical and biological properties. Its structure allows for potential involvement in redox reactions, electrostatic interactions, and as a signaling molecule.

Physicochemical Properties of Constituent Amino Acids

A thorough understanding of the individual amino acids is crucial for predicting the properties of the tripeptide. Key physicochemical data are summarized below.

| Property | L-Glutamic Acid | L-Cysteine | L-Lysine |

| Molecular Formula | C5H9NO4[1] | C3H7NO2S[2] | C6H14N2O2[3] |

| Molar Mass ( g/mol ) | 147.13[4] | 121.16[2] | 146.19[5] |

| Appearance | White crystalline powder[6] | White crystals or powder[2][7] | White crystals or crystalline powder[3] |

| Melting Point (°C) | 199 (decomposes)[6] | 240 (decomposes)[2][7] | 224.5 (decomposes)[8] |

| Water Solubility | 8.57 g/L (25 °C)[6] | ~280 g/L[2] | >1 kg/L [8] |

| pKa Values | pK1 (α-COOH): 2.19, pK2 (α-NH3+): 9.67, pKR (γ-COOH): 4.25[1] | pK1 (α-COOH): 1.71, pK2 (α-NH3+): 10.78, pKR (thiol): 8.33[9] | pK1 (α-COOH): 2.18, pK2 (α-NH3+): 8.95, pKR (ε-NH3+): 10.53 |

| Isoelectric Point (pI) | 3.22 | 5.07[9] | 9.74 |

Hypothetical Synthesis and Purification of this compound

The chemical synthesis of this compound can be achieved using solid-phase peptide synthesis (SPPS), a widely adopted methodology for peptide production.[10]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard Fmoc/tBu-based solid-phase synthesis approach.

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Cys(Trt)-OH

-

Fmoc-Glu(OtBu)-OH

-

Coupling reagents: HBTU, HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from lysine. Wash the resin thoroughly with DMF and DCM.

-

Cysteine Coupling: Dissolve Fmoc-Cys(Trt)-OH, HBTU, and HOBt in DMF. Add DIPEA and pre-activate for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin.

-

Fmoc Deprotection: Repeat step 2 to deprotect the newly added cysteine.

-

Glutamic Acid Coupling: Dissolve Fmoc-Glu(OtBu)-OH, HBTU, and HOBt in DMF. Add DIPEA and pre-activate for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin.

-

Final Fmoc Deprotection: Repeat step 2 to deprotect the N-terminal glutamic acid.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Boc, Trt, OtBu).

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether multiple times.

-

Drying: Dry the crude peptide under vacuum.

Experimental Protocol: Purification by Reversed-Phase HPLC (RP-HPLC)

Purification of the crude peptide is essential to remove impurities.[11][12]

Materials:

-

RP-HPLC system with a preparative C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Method Development: Perform an analytical run with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the retention time of the target peptide.[12]

-

Preparative Purification: Scale up to the preparative column using a focused gradient around the determined retention time to optimize separation.[12]

-

Fraction Collection: Collect fractions corresponding to the main peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Caption: Hypothetical workflow for the synthesis and purification of this compound.

Potential Biological Activities and Signaling Pathways

The biological role of this compound is currently unknown. However, based on its constituent amino acids, several potential functions can be postulated.

Antioxidant and Redox Regulation

The cysteine residue, with its thiol group, is a key component of the major intracellular antioxidant glutathione (B108866).[13] The dipeptide γ-L-glutamyl-L-cysteine is the direct precursor to glutathione and has demonstrated anti-inflammatory and antioxidant properties by increasing cellular glutathione levels.[14][15][16][17] It is plausible that this compound could act as a redox-active molecule, either directly scavenging reactive oxygen species (ROS) or by influencing cellular redox homeostasis.

References

- 1. Chemical Structure and Physical Properties of L-Glutamic Acid Factory Sell Top Quality [biolyphar.com]

- 2. acs.org [acs.org]

- 3. guidechem.com [guidechem.com]

- 4. L-Glutamic acid (CAS 56-86-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. L-Lysine | 56-87-1 [chemicalbook.com]

- 6. Glutamic acid - Wikipedia [en.wikipedia.org]

- 7. Cysteine - Wikipedia [en.wikipedia.org]

- 8. acs.org [acs.org]

- 9. L-Cysteine | 52-90-4 [chemicalbook.com]

- 10. lcms.cz [lcms.cz]

- 11. agilent.com [agilent.com]

- 12. benchchem.com [benchchem.com]

- 13. Cysteine metabolism in neuronal redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of Glu-Cys-Lys

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Glutamyl-Cysteinyl-Lysine (Glu-Cys-Lys) is a molecule of significant interest in biochemistry and drug development. Comprising an acidic (Glutamic Acid), a redox-active (Cysteine), and a basic (Lysine) amino acid residue, its unique structure confers a range of chemical properties and biological activities.[1] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its characterization, and visualizations of its synthesis and potential biological roles.

Core Physicochemical Properties

The physicochemical properties of this compound are dictated by the individual characteristics of its constituent amino acids. The presence of two carboxyl groups (from Glutamic Acid and the C-terminus), two amino groups (from Lysine (B10760008) and the N-terminus), and a thiol group (from Cysteine) allows for a wide range of interactions and functions.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of the this compound tripeptide.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H26N4O6S | [1][3] |

| Molecular Weight | 378.45 g/mol | [1][3] |

| Exact Mass | 378.15730574 Da | [3] |

| Isoelectric Point (pI) | ~6.2 (Estimated) | |

| XLogP3-AA | -6.6 | [3] |

| Hydrogen Bond Donor Count | 7 | [3] |

| Hydrogen Bond Acceptor Count | 8 | [3] |

| Rotatable Bond Count | 15 | [3] |

| Polar Surface Area | 186 Ų | [3] |

Note: The isoelectric point (pI) is estimated based on the pKa values of the ionizable groups. The exact experimental value may vary.

Table 2: Amino Acid Composition

| Amino Acid | 3-Letter Code | 1-Letter Code | Key Property |

| Glutamic Acid | Glu | E | Acidic, Negatively charged at physiological pH[2][4] |

| Cysteine | Cys | C | Polar, uncharged; contains a reactive thiol group[2] |

| Lysine | Lys | K | Basic, Positively charged at physiological pH[2] |

Biological and Chemical Activity

This compound exhibits a combination of properties derived from its amino acid components, making it a versatile molecule.

-

Antioxidant Properties : The thiol (-SH) group of the cysteine residue is a potent reducing agent capable of scavenging free radicals and protecting cells from oxidative stress.[1]

-

Protein Structure : The cysteine residue can form disulfide bonds with other cysteine residues, a critical interaction for stabilizing the tertiary and quaternary structures of proteins.[1]

-

Bioconjugation : The primary amine in the lysine side chain and the thiol group in cysteine serve as reactive handles for chemical modification and conjugation to other molecules, such as drugs or imaging agents.

-

Potential Signaling Role : As a small peptide, it has the potential to act as a signaling molecule, interacting with cellular receptors and enzymes to influence metabolic pathways.[1]

Experimental Protocols

Characterizing a synthetic or purified peptide like this compound involves a standardized set of analytical techniques to confirm its identity, purity, and structure.

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing peptides like this compound.[1][5]

Methodology:

-

Resin Preparation : A solid support resin (e.g., Wang or Rink Amide resin) is prepared and swelled in a suitable solvent like N,N-dimethylformamide (DMF).[5]

-

Amino Acid Coupling : The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is coupled to the resin. The process involves activating the carboxyl group and reacting it with the free amine on the resin.[5]

-

Fmoc Deprotection : The temporary Fmoc protecting group on the alpha-amine of the coupled lysine is removed using a mild base, typically a solution of piperidine (B6355638) in DMF, to expose a new amine for the next coupling step.[5]

-

Sequential Coupling : The subsequent protected amino acids, Fmoc-Cys(Trt)-OH and Fmoc-Glu(OtBu)-OH, are sequentially coupled and deprotected.

-

Cleavage and Deprotection : Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (Boc, Trt, OtBu) are removed simultaneously using a strong acid cocktail, often containing trifluoroacetic acid (TFA).[5]

-

Purification : The crude peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6] A C18 column is typically used with a water/acetonitrile (B52724) gradient containing 0.1% TFA.[5][6] Fractions are collected and analyzed for purity.

-

Lyophilization : Pure fractions are pooled and lyophilized (freeze-dried) to yield the final peptide as a white, fluffy powder.[5]

Characterization

A. Mass Spectrometry for Molecular Weight Verification

-

Objective : To confirm the molecular weight of the synthesized peptide, verifying the correct sequence assembly.

-

Methodology :

-

Sample Preparation : The purified, lyophilized peptide is dissolved in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% formic acid).

-

Instrumentation : The sample is analyzed using Mass Spectrometry (MS), typically with Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).[7]

-

Analysis : The resulting mass spectrum should show a prominent peak corresponding to the theoretical molecular weight of this compound (378.45 g/mol ). The charge state of the observed ions is used to calculate the actual molecular mass.[7]

-

B. Analytical HPLC for Purity Assessment

-

Objective : To determine the purity of the final peptide product.

-

Methodology :

-

Instrumentation : An analytical RP-HPLC system equipped with a UV detector is used.[7]

-

Chromatographic Conditions : A small amount of the purified peptide is injected onto an analytical C18 column. A standard gradient (e.g., 5-95% acetonitrile in water over 30 minutes) is run.[6]

-

Detection : Peptide elution is monitored by UV absorbance, typically at 214 nm and 280 nm.[5]

-

Analysis : Purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total integrated area of all peaks in the chromatogram.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Potential Biological Activity

This diagram conceptualizes the antioxidant role of this compound, where the Cysteine residue neutralizes a reactive oxygen species (ROS).

References

- 1. Buy this compound [smolecule.com]

- 2. Khan Academy [khanacademy.org]

- 3. Glu-Lys-Cys | C14H26N4O6S | CID 145455434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glutamic acid - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 7. ijsra.net [ijsra.net]

The Natural Occurrence of γ-Glutamyl-Cysteinyl-Lysine and Related Peptides: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of the tripeptide γ-glutamyl-cysteinyl-lysine (γ-Glu-Cys-Lys) and structurally related γ-glutamyl peptides. While direct evidence for the natural occurrence of γ-Glu-Cys-Lys is limited, the existence of the dipeptide γ-glutamyl-lysine in various organisms and the broad substrate specificity of the enzymes involved in glutathione (B108866) metabolism suggest its potential for endogenous formation. This document details the biosynthetic pathways of related, well-characterized γ-glutamyl peptides, presents quantitative data on their natural distribution, and provides detailed experimental protocols for their detection and quantification, primarily focusing on mass spectrometry-based techniques. Furthermore, this guide illustrates key metabolic and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of these intriguing biomolecules.

Introduction

γ-glutamyl peptides are a diverse class of biomolecules characterized by an isopeptide bond between the γ-carboxyl group of a glutamic acid residue and the amino group of an amino acid. The most prominent member of this family is glutathione (γ-glutamyl-cysteinyl-glycine), a ubiquitous antioxidant crucial for cellular homeostasis. The unique γ-linkage confers resistance to degradation by most peptidases, prolonging the biological activity of these compounds.

While the natural occurrence of the specific tripeptide γ-Glu-Cys-Lys has not been extensively documented, the presence of the dipeptide γ-glutamyl-lysine has been reported in shiitake mushrooms (Lentinula edodes) and some animal-derived foods. This suggests that the enzymatic machinery for the formation of a γ-glutamyl-lysine bond exists in nature. This guide explores the possibility of γ-Glu-Cys-Lys formation through known biosynthetic pathways and provides a framework for its potential discovery and characterization.

Biosynthesis of γ-Glutamyl Peptides

The biosynthesis of γ-glutamyl peptides primarily occurs through two main enzymatic pathways:

-

De novo synthesis by Glutamate-Cysteine Ligase (GCL) and Glutathione Synthetase (GS): This is the canonical pathway for glutathione synthesis. GCL catalyzes the ATP-dependent formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. Subsequently, GS catalyzes the addition of glycine (B1666218) to form glutathione. Some bacterial GS enzymes have been shown to have broad substrate specificity, suggesting they could potentially add lysine (B10760008) instead of glycine to γ-Glu-Cys. For instance, the GS from Clostridium acetobutylicum can synthesize various γ-glutamyltripeptides with the structure γ-Glu-Cys-X(aa), where X represents different amino acids.

-

Transpeptidation by γ-Glutamyltranspeptidase (GGT): GGT is a membrane-bound enzyme that transfers the γ-glutamyl moiety from glutathione or other γ-glutamyl compounds to acceptor molecules, including amino acids and peptides. The presence of GGT in organisms known to produce γ-glutamyl-lysine, such as Lentinula edodes, suggests that this enzyme could be responsible for its synthesis by transferring a γ-glutamyl group to lysine.

Below is a diagram illustrating the potential biosynthetic pathways leading to the formation of γ-Glu-Cys-Lys.

Natural Occurrence and Quantitative Data

Direct quantitative data for γ-Glu-Cys-Lys in natural sources is currently unavailable in scientific literature. However, data for the related dipeptide γ-glutamyl-lysine and other γ-glutamyl peptides have been reported.

Table 1: Quantitative Data on the Occurrence of γ-Glutamyl Peptides in Various Sources

| Peptide | Source | Concentration Range | Reference(s) |

| γ-Glutamyl-lysine | Lentinula edodes (Shiitake mushroom) | Detected, not quantified | FooDB |

| γ-Glutamyl-lysine | Chicken, Domestic Pig | Detected, not quantified | FooDB[1] |

| γ-Glutamyl-valyl-glycine | Fermented shrimp paste | 0.9 - 5.2 µg/g | [2] |

| Pyroglutamyl dipeptides | Agaricus bisporus (Mushroom) hydrolysate | 2 - 58 µmol/L (individual) | [3] |

Note: The lack of quantitative data for γ-Glu-Cys-Lys highlights an area for future research.

Experimental Protocols

The analysis of γ-glutamyl peptides in complex biological matrices requires sensitive and specific analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantification of these compounds.

Sample Preparation

A general workflow for the extraction of γ-glutamyl peptides from biological samples is as follows:

-

Homogenization: The sample (e.g., tissue, food) is homogenized in a suitable buffer, often containing a reducing agent like dithiothreitol (B142953) (DTT) to maintain cysteine residues in a reduced state.

-

Protein Precipitation: Proteins are precipitated by adding a solvent such as acetonitrile (B52724) or methanol, or an acid like trichloroacetic acid.

-

Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant containing the small molecule peptides is collected.

-

Derivatization (Optional): For certain applications, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can improve chromatographic separation and detection sensitivity.

LC-MS/MS Analysis

A typical LC-MS/MS method for the analysis of γ-glutamyl peptides is detailed below.

Table 2: Example LC-MS/MS Parameters for γ-Glutamyl Peptide Analysis

| Parameter | Condition |

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | Hydrophilic Interaction Chromatography (HILIC) column (e.g., amide-based stationary phase) or a reversed-phase C18 column with an ion-pairing agent. |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A gradient elution starting with a high percentage of mobile phase B, gradually decreasing to elute the polar γ-glutamyl peptides. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | For each target peptide, a specific precursor ion (the protonated molecule [M+H]⁺) and one or more product ions are monitored. These transitions are compound-specific and must be determined empirically. |

Conclusion and Future Directions

The natural occurrence of the tripeptide γ-glutamyl-cysteinyl-lysine remains an open area of investigation. However, the presence of the dipeptide γ-glutamyl-lysine in various natural sources and the promiscuity of enzymes in the glutathione biosynthetic pathway provide a strong rationale for its potential existence. The development of targeted and sensitive analytical methods, such as the LC-MS/MS protocols outlined in this guide, will be instrumental in the definitive identification and quantification of γ-Glu-Cys-Lys in biological systems. Future research should focus on screening a wider range of organisms, particularly those known to produce a variety of γ-glutamyl peptides, and on characterizing the substrate specificity of glutathione synthetases from diverse sources. Elucidating the biological roles of γ-Glu-Cys-Lys and other novel γ-glutamyl peptides could open new avenues for drug development and nutritional science.

References

A Technical Guide to the Roles of γ-Glutamylcysteine and Glutathione in Cellular Metabolism

A Note on the Tripeptide Glu-Cys-Lys: Initial searches for the tripeptide Glutamyl-Cysteinyl-Lysine (this compound) did not yield significant evidence of a well-established, central role in cellular metabolism. While this specific peptide can be synthesized, the vast body of scientific literature points to the critical importance of a closely related dipeptide, γ-Glutamylcysteine (γ-GC), and the tripeptide Glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine, GSH), as the primary players in the metabolic processes likely of interest.[1][2][3][4][5] This guide will, therefore, focus on the extensively documented roles of γ-GC and GSH in cellular metabolism, which are fundamental to cellular health, disease, and therapeutic development.

Introduction

Cellular metabolism is a complex network of biochemical reactions essential for maintaining life. Within this network, the synthesis and functions of γ-Glutamylcysteine (γ-GC) and Glutathione (GSH) are of paramount importance.[6][7] GSH is the most abundant non-protein thiol in mammalian cells, playing a central role in antioxidant defense, detoxification, and the maintenance of cellular redox homeostasis.[7][8] The dipeptide γ-GC is the direct and rate-limiting precursor to GSH, positioning it at a critical juncture in cellular redox control and signaling.[6][7][9] This technical guide provides a comprehensive overview of the synthesis, functions, and regulatory significance of γ-GC and GSH in cellular metabolism, tailored for researchers, scientists, and drug development professionals.

The Gamma-Glutamyl Cycle: Synthesis and Degradation of Glutathione

The synthesis and degradation of glutathione are governed by the gamma-glutamyl cycle, which consists of six enzymatic reactions.[6] This cycle facilitates the de novo synthesis of GSH from its constituent amino acids—glutamate (B1630785), cysteine, and glycine (B1666218)—and its subsequent breakdown to recycle these precursors.[6][10]

Glutathione Synthesis: The synthesis of GSH is a two-step enzymatic process that occurs in the cytosol:[8][11][12]

-

Formation of γ-Glutamylcysteine: The first and rate-limiting step is the formation of a gamma-peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. This reaction is catalyzed by Glutamate-Cysteine Ligase (GCL) and requires ATP.[6][7][9] GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[7]

-

Addition of Glycine: The second step involves the addition of glycine to the C-terminus of γ-GC, a reaction catalyzed by Glutathione Synthetase (GS) , which also requires ATP.[6][13]

The availability of cysteine is a key factor regulating the rate of GSH synthesis.[8][11] Additionally, GSH itself can exert feedback inhibition on GCL, thus regulating its own production.[11][12]

Glutathione Degradation: The breakdown of GSH is initiated by γ-Glutamyl Transpeptidase (GGT) , a membrane-bound enzyme that transfers the γ-glutamyl moiety to an acceptor amino acid.[6][10] The remaining dipeptide, cysteinyl-glycine, is then cleaved by a dipeptidase to release cysteine and glycine, which can be reutilized for GSH synthesis.[10][14]

Core Functions in Cellular Metabolism

The primary roles of γ-GC and GSH in cellular metabolism are centered around their antioxidant properties and involvement in detoxification pathways.

-

Antioxidant Defense: GSH is a major cellular antioxidant, directly scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS).[15] It also serves as a cofactor for antioxidant enzymes such as Glutathione Peroxidase (GPx) and Glutathione S-Transferases (GSTs). The ratio of reduced GSH to its oxidized form, Glutathione Disulfide (GSSG), is a critical indicator of cellular oxidative stress.[7]

-

Detoxification: GSH plays a crucial role in the detoxification of xenobiotics and endogenous electrophilic compounds. GSTs catalyze the conjugation of GSH to these harmful substances, making them more water-soluble and facilitating their excretion.[10]

-

Redox Signaling: The cellular redox state, largely determined by the GSH/GSSG ratio, influences a multitude of signaling pathways.[7] Post-translational modification of proteins by glutathionylation (the formation of a disulfide bond between GSH and a protein cysteine residue) is a key mechanism by which redox signals are transduced to regulate protein function.

-

Amino Acid Transport: The gamma-glutamyl cycle was initially proposed to function as a system for transporting amino acids across the cell membrane.[6]

-

Other Metabolic Roles: GSH is involved in various other cellular processes, including the synthesis of DNA and proteins, cell proliferation, apoptosis, and the regulation of gene expression.[8][11]

Regulation of Key Signaling Pathways

The γ-GC/GSH system is a critical modulator of several key signaling pathways that are central to cellular responses to stress.

-

Keap1-Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant enzymes, including GCLC and GCLM, the subunits of the rate-limiting enzyme for γ-GC synthesis.[7] This creates a positive feedback loop that enhances the cell's antioxidant capacity.[7]

-

NF-κB Pathway: The transcription factor NF-κB is a key regulator of the inflammatory response.[7] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα. Oxidative stress can lead to the activation of IKK (IκB kinase), which phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The cellular redox state, maintained by GSH, can modulate NF-κB activity.

Quantitative Data Summary

The following table summarizes key quantitative data related to glutathione metabolism.

| Parameter | Typical Concentration/Value | Cell/Tissue Type | Reference |

| Cytosolic GSH Concentration | 0.5–10 mM | Mammalian cells | [12] |

| Plasma GSH Concentration | 2–20 µM | Human plasma | [12] |

| Normal GSH/GSSG Ratio | >100:1 | Healthy cells | [7] |

| GCL Km for Cysteine | ~0.1 mM | - | [11] |

| GCL Km for Glutamate | ~1.8 mM | - | [11] |

Experimental Protocols

Accurate measurement of the components and enzymatic activities of the gamma-glutamyl cycle is crucial for research in this field.

1. Measurement of Glutamate-Cysteine Ligase (GCL) Activity

-

Principle: GCL catalyzes the ATP-dependent formation of γ-GC from L-glutamate and L-cysteine. The activity can be measured by quantifying the rate of γ-GC production.

-

Methodology:

-

Prepare a cell or tissue lysate.

-

Incubate the lysate with L-glutamate, L-cysteine, and ATP in a suitable buffer at 37°C.

-

Stop the reaction at various time points by adding a quenching agent (e.g., perchloric acid).

-

Derivatize the samples with a fluorescent tag (e.g., monobromobimane) that reacts with thiols.

-

Separate and quantify the derivatized γ-GC using reverse-phase High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

-

2. Quantification of Reduced and Oxidized Glutathione (GSH/GSSG)

-

Principle: The ratio of GSH to GSSG is a key indicator of oxidative stress. To accurately measure this ratio, it is essential to prevent the auto-oxidation of GSH during sample preparation.

-

Methodology:

-

Homogenize cells or tissues in a buffer containing a thiol-scavenging agent, such as N-ethylmaleimide (NEM), to prevent GSH oxidation.

-

Divide the sample into two aliquots.

-

In the first aliquot, directly measure total GSH using the glutathione reductase recycling assay (Tietze assay) or by HPLC after derivatization.

-

In the second aliquot, reduce the GSSG to GSH using glutathione reductase and then measure the total GSH.

-

The GSSG concentration is calculated by subtracting the GSH concentration in the first aliquot from the total GSH concentration in the second aliquot.

-

Conclusion

γ-Glutamylcysteine and glutathione are not merely intermediates in a metabolic pathway but are central regulators of cellular redox homeostasis and key modulators of signaling pathways vital for cellular health.[7] Their roles in antioxidant defense, detoxification, and the regulation of cellular processes make them critical targets for research in a wide range of human pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders.[8][11] A thorough understanding of the gamma-glutamyl cycle and the functions of its components is essential for the development of novel therapeutic strategies aimed at mitigating oxidative stress and its consequences.

References

- 1. Buy this compound [smolecule.com]

- 2. Glu-Lys-Cys | C14H26N4O6S | CID 145455434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lys-Glu-Cys | C14H26N4O6S | CID 145456648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Glutathione metabolism and its implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]

- 10. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A mathematical model of glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cysteinyl-glycine in the control of glutathione homeostasis in bovine lenses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

The Tripeptide γ-L-Glutamyl-L-cysteinyl-L-lysine: A Technical Guide to Its Potential as a Glutathione Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (B108866) (γ-L-glutamyl-L-cysteinyl-glycine, GSH) is the most abundant endogenous antioxidant, playing a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and modulation of various cellular processes. However, its therapeutic application is often limited by poor bioavailability and rapid degradation. This has spurred interest in the development of glutathione analogues with improved pharmacological properties. This technical guide provides a comprehensive overview of the tripeptide γ-L-glutamyl-L-cysteinyl-L-lysine (Glu-Cys-Lys), a close structural analogue of glutathione where the C-terminal glycine (B1666218) is replaced by lysine (B10760008).

While direct experimental data on this compound is limited in publicly available literature, this guide extrapolates its potential biochemical and physiological properties based on the well-characterized functions of glutathione and its immediate precursor, γ-L-glutamyl-L-cysteine (γ-Glu-Cys). We present a theoretical framework for its synthesis, detailed protocols for its potential evaluation, and a discussion of its likely interactions with key glutathione-dependent enzymes. This document aims to serve as a foundational resource for researchers interested in exploring this compound as a novel therapeutic agent for conditions associated with oxidative stress.

Introduction: The Rationale for a Glutathione Analogue

Glutathione is a tripeptide that is central to cellular redox homeostasis[1]. Its antioxidant function is primarily mediated by the thiol group of its cysteine residue, which can donate a reducing equivalent to reactive oxygen species (ROS), thereby neutralizing them. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by the NADPH-dependent enzyme glutathione reductase. Beyond its direct antioxidant role, GSH is a critical cofactor for several detoxifying enzymes, including glutathione S-transferases (GSTs) and glutathione peroxidases (GPxs)[2][3].

Despite its importance, the therapeutic use of exogenous glutathione is hampered by its low oral bioavailability and rapid enzymatic degradation in the bloodstream[4]. The development of glutathione analogues that can overcome these limitations while retaining or even enhancing its beneficial properties is a significant area of research in drug development. The substitution of the C-terminal glycine with other amino acids, such as lysine in the case of this compound, represents a rational design strategy to modulate the molecule's stability, solubility, and interaction with target enzymes. The presence of the positively charged lysine residue in this compound could influence its cellular uptake and binding to enzymes that have specific recognition sites for the C-terminus of glutathione.

Physicochemical Properties of this compound

While extensive experimental data is not available, the basic physicochemical properties of this compound can be predicted based on its constituent amino acids.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₆N₄O₆S | [5] |

| Molecular Weight | 378.44 g/mol | [5] |

| CAS Number | 128960-73-6 | [5] |

| Predicted Charge at pH 7.4 | Neutral to slightly positive | Theoretical |

Synthesis of γ-L-Glutamyl-L-cysteinyl-L-lysine

Theoretical Solid-Phase Synthesis Workflow

A potential workflow for the solid-phase synthesis of this compound is outlined below. This protocol is a theoretical construct and would require optimization.

Enzymatic Synthesis Considerations

Enzymatic synthesis offers a more stereospecific and environmentally friendly alternative to chemical synthesis. The biosynthesis of glutathione involves two key enzymes: glutamate-cysteine ligase (GCL), which forms the γ-glutamyl-cysteine bond, and glutathione synthetase (GS), which adds glycine[6][7]. It is plausible that a modified enzymatic system could be developed to synthesize this compound. Specifically, glutathione synthetase's substrate specificity could potentially be engineered or screened to accept lysine instead of glycine.

Potential Biological Activities and Mechanism of Action

Based on its structural similarity to glutathione and the known activities of its precursor γ-Glu-Cys, this compound is predicted to possess significant biological activities, primarily as an antioxidant and a modulator of cellular redox status.

Antioxidant Properties

The antioxidant capacity of this compound would be conferred by the thiol group of the cysteine residue. It is expected to directly scavenge free radicals, although its efficiency relative to glutathione is unknown. Studies on γ-Glu-Cys have shown it to be a potent antioxidant in its own right[8]. Furthermore, γ-Glu-Cys has been demonstrated to be a substrate for glutathione peroxidase, suggesting that it can participate in the enzymatic detoxification of hydroperoxides[1]. It is reasonable to hypothesize that this compound would also serve as a substrate for GPx.

Interaction with Glutathione-Related Enzymes

The substitution of glycine with lysine is a critical modification that would likely alter the interaction of the tripeptide with enzymes of glutathione metabolism.

-

Glutathione S-Transferases (GSTs): GSTs catalyze the conjugation of glutathione to a wide range of electrophilic compounds, a key step in detoxification[2]. The binding of glutathione to GSTs involves interactions with all three amino acid residues. While the γ-glutamyl and cysteinyl moieties are crucial for binding, the glycyl residue also contributes to the interaction[9]. The replacement of the neutral glycine with the larger, positively charged lysine could either enhance or hinder binding to the GST active site, depending on the specific isozyme.

-

Glutathione Reductase (GR): This enzyme is responsible for regenerating GSH from GSSG. Studies on γ-Glu-Cys have shown that its disulfide form is not a substrate for glutathione reductase[1]. This suggests that the C-terminal glycine is essential for recognition by GR. Therefore, it is highly probable that the disulfide of this compound would also not be a substrate for glutathione reductase. This has significant implications for its mechanism of action, as it would not be recycled in the same manner as glutathione.

References

- 1. L-gamma-Glutamyl-L-cysteinyl-glycine (glutathione; GSH) and GSH-related enzymes in the regulation of pro- and anti-inflammatory cytokines: a signaling transcriptional scenario for redox(y) immunologic sensor(s)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glutathione Reduced Free Acid (gamma-L-Glutamyl-cysteinyl glycine) | CAS 70-18-8 | United States Biological | Biomol.com [biomol.com]

- 4. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]

- 8. The glutathione-binding site in glutathione S-transferases. Investigation of the cysteinyl, glycyl and gamma-glutamyl domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutathione gamma-glutamylcysteinyltransferase - Wikipedia [en.wikipedia.org]

Enzymatic Synthesis of γ-L-Glutamyl-L-cysteinyl-L-lysine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of the novel tripeptide, γ-L-Glutamyl-L-cysteinyl-L-lysine (Glu-Cys-Lys). The proposed methodology is a two-step chemoenzymatic process, beginning with the well-established synthesis of the dipeptide precursor, γ-L-glutamyl-L-cysteine (γ-Glu-Cys), followed by the enzymatic ligation of L-lysine. This guide details the selection of suitable enzymes, reaction conditions, and purification protocols. Particular emphasis is placed on the substrate promiscuity of glutathione (B108866) synthetase and the application of peptide ligases as alternative catalysts. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a foundational framework for the production of this and other novel tripeptides.

Introduction

The synthesis of novel peptides is a cornerstone of drug discovery and development, with applications ranging from therapeutics to diagnostics. The tripeptide γ-L-Glutamyl-L-cysteinyl-L-lysine (this compound) is a structurally unique molecule with potential biological activities stemming from its constituent amino acids. Enzymatic synthesis offers a green and stereospecific alternative to traditional chemical peptide synthesis, which often involves complex protection and deprotection steps. This guide outlines a robust enzymatic pathway for the synthesis of this compound.

The synthesis strategy mirrors the natural biosynthesis of glutathione (γ-L-Glutamyl-L-cysteinyl-L-glycine), a vital antioxidant in most living organisms.[1] The process is divided into two key enzymatic steps:

-

Synthesis of γ-L-Glutamyl-L-cysteine (γ-Glu-Cys): This initial step involves the formation of a γ-peptide bond between the γ-carboxyl group of L-glutamate and the α-amino group of L-cysteine, catalyzed by the enzyme Glutamate-Cysteine Ligase (GCL).

-

Ligation of L-Lysine: The second step involves the formation of a peptide bond between the C-terminus of γ-Glu-Cys and the α-amino group of L-lysine. This critical step can be catalyzed by an enzyme with appropriate substrate specificity, such as a promiscuous Glutathione Synthetase (GS) or a dedicated peptide ligase.

This guide will provide detailed experimental protocols for each step, along with data presentation in tabular format and visualizations of the enzymatic pathway and experimental workflows.

Enzymatic Pathway and Experimental Workflow

The overall enzymatic pathway for the synthesis of this compound is depicted below.

The experimental workflow for the two-step synthesis and subsequent purification is outlined in the following diagram.

Step 1: Synthesis of γ-L-Glutamyl-L-cysteine

The synthesis of the dipeptide precursor, γ-Glu-Cys, is catalyzed by Glutamate-Cysteine Ligase (GCL). This enzyme is the rate-limiting step in glutathione biosynthesis and is well-characterized.

Experimental Protocol

Materials:

-

L-Glutamic acid

-

L-Cysteine hydrochloride monohydrate

-

Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer

-

Recombinant Glutamate-Cysteine Ligase (GCL) (e.g., from E. coli)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

-

Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare the reaction mixture with the components listed in Table 1. The final volume can be scaled as needed.

-

pH Adjustment: Adjust the pH of the reaction mixture to the optimal range for GCL activity (typically pH 7.5-8.0) using HCl or NaOH.

-

Enzyme Addition: Initiate the reaction by adding the purified GCL enzyme to the mixture.

-

Incubation: Incubate the reaction mixture at the optimal temperature (typically 37°C) with gentle agitation for a predetermined time (e.g., 2-4 hours).

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using a suitable method, such as HPLC or a colorimetric assay for thiol groups.

-

Reaction Quenching: Stop the reaction by adding an acid (e.g., trichloroacetic acid to a final concentration of 5%) or by heat inactivation (e.g., boiling for 5 minutes).

-

Purification: Purify the γ-Glu-Cys from the reaction mixture using ion-exchange chromatography.

Data Presentation

Table 1: Reaction Conditions for γ-Glu-Cys Synthesis

| Parameter | Recommended Value |

| L-Glutamate | 50 mM |

| L-Cysteine | 50 mM |

| ATP | 20 mM |

| MgCl₂ | 20 mM |

| Tris-HCl buffer | 100 mM |

| pH | 7.8 |

| Temperature | 37°C |

| GCL Enzyme | 1-5 U/mL |

| Incubation Time | 2-4 hours |

Step 2: Ligation of L-Lysine to γ-L-Glutamyl-L-cysteine

This is the crucial step in the synthesis of this compound. The choice of enzyme is critical for the successful ligation of lysine (B10760008). Two primary enzymatic approaches are proposed:

-

Approach A: Using a promiscuous Glutathione Synthetase (GS).

-

Approach B: Employing a broad-specificity peptide ligase.

Approach A: Glutathione Synthetase (GS) from Clostridium acetobutylicum

Rationale:

Studies have shown that Glutathione Synthetase from Clostridium acetobutylicum possesses broad substrate specificity and can synthesize various γ-glutamyltripeptides with the general structure γ-Glu-Cys-Xaa, where Xaa can be an amino acid other than glycine.[2] This makes it a prime candidate for catalyzing the ligation of lysine to γ-Glu-Cys.

Experimental Protocol:

Materials:

-

Purified γ-L-Glutamyl-L-cysteine

-

L-Lysine hydrochloride

-

Adenosine 5'-triphosphate (ATP) disodium salt hydrate

-

Magnesium chloride (MgCl₂)

-

Potassium phosphate (B84403) buffer

-

Recombinant Glutathione Synthetase from Clostridium acetobutylicum

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

-

Reaction Mixture Preparation: Prepare the reaction mixture as detailed in Table 2.

-

pH Adjustment: Adjust the pH to the optimal range for the GS enzyme (typically pH 7.0-8.0).

-

Enzyme Addition: Add the purified GS from C. acetobutylicum.

-

Incubation: Incubate at the optimal temperature (e.g., 37°C) with gentle agitation.

-

Reaction Monitoring and Quenching: Follow the same procedures as in Step 1.

Table 2: Proposed Reaction Conditions for this compound Synthesis using GS

| Parameter | Recommended Value |

| γ-Glu-Cys | 20 mM |

| L-Lysine | 40 mM (or higher to favor the reaction) |

| ATP | 10 mM |

| MgCl₂ | 20 mM |

| Potassium phosphate buffer | 100 mM |

| pH | 7.5 |

| Temperature | 37°C |

| C. acetobutylicum GS | 1-10 U/mL |

| Incubation Time | 4-8 hours |

Approach B: Omniligase-1

Rationale:

Omniligase-1 is a highly efficient and promiscuous peptide ligase that catalyzes the formation of peptide bonds between a C-terminal ester or thioester and an N-terminal amine of another peptide.[3][4] It exhibits broad substrate tolerance, making it an excellent alternative for the ligation of lysine to γ-Glu-Cys.[3][4] For this reaction, the γ-Glu-Cys would need to be activated as a C-terminal ester (e.g., methyl or ethyl ester).

Experimental Protocol:

Materials:

-

γ-L-Glutamyl-L-cysteine methyl ester (synthesized chemically)

-

L-Lysine

-

Tricine buffer

-

Tris(2-carboxyethyl)phosphine (TCEP) (reducing agent)

-

Omniligase-1

Procedure:

-

Reaction Mixture Preparation: Combine the components as listed in Table 3.

-

Enzyme Addition: Add Omniligase-1 to initiate the ligation.

-

Incubation: Incubate at room temperature (20-25°C).

-

Reaction Monitoring and Quenching: Monitor by HPLC. The reaction can be stopped by adding a strong acid or by direct injection onto the HPLC column.

Table 3: Proposed Reaction Conditions for this compound Synthesis using Omniligase-1

| Parameter | Recommended Value |

| γ-Glu-Cys methyl ester | 10 mM |

| L-Lysine | 15 mM |

| Tricine buffer | 200 mM |

| TCEP | 3.5 mM |

| pH | 8.5 |

| Temperature | 25°C |

| Omniligase-1 | ~1 µM |

| Incubation Time | 1-4 hours |

Purification of γ-L-Glutamyl-L-cysteinyl-L-lysine

The final product, this compound, is a small and hydrophilic tripeptide. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for its purification.

Experimental Protocol

Materials:

-

Crude reaction mixture containing this compound

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

C18 RP-HPLC column

Procedure:

-

Sample Preparation: Acidify the crude reaction mixture with TFA to a final concentration of 0.1%. Centrifuge to remove any precipitated protein.

-

HPLC System Setup: Equilibrate the C18 column with a mobile phase of 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in ACN).

-

Injection and Elution: Inject the prepared sample onto the column. Elute the peptide using a shallow gradient of Solvent B (e.g., 5-30% over 30 minutes) at a flow rate appropriate for the column size.

-

Fraction Collection: Collect fractions corresponding to the peak of this compound, monitoring the elution profile at 210-220 nm.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight of the tripeptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and connectivity of the amino acid residues.

-

Amino Acid Analysis: To confirm the stoichiometry of the constituent amino acids.

Conclusion

This technical guide provides a detailed framework for the enzymatic synthesis of the novel tripeptide γ-L-Glutamyl-L-cysteinyl-L-lysine. The proposed two-step chemoenzymatic approach, utilizing either a promiscuous Glutathione Synthetase or a broad-specificity peptide ligase, offers a viable and efficient route for its production. The outlined experimental protocols and purification strategies provide a solid foundation for researchers to embark on the synthesis and exploration of this and other novel peptide molecules for various applications in science and medicine. Further optimization of reaction conditions and enzyme selection may be required to maximize yields and efficiency.

References

- 1. Glutathione - Wikipedia [en.wikipedia.org]

- 2. Novel substrate specificity of glutathione synthesis enzymes from Streptococcus agalactiae and Clostridium acetobutylicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemoenzymatic Synthesis of Linear- and Head-to-Tail Cyclic Peptides Using Omniligase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tks | publisher, event organiser, media agency | Chemo-enzymatic peptide synthesis (CEPS) using omniligases and selective peptiligases - Efficient biocatalysts for assembling linear and cyclic peptides and protein conjugates - tks | publisher, event organiser, media agency [teknoscienze.com]

The Enigmatic Tripeptide: A Technical Review of γ-L-Glutamyl-L-cysteinyl-L-lysine

For Researchers, Scientists, and Drug Development Professionals

Abstract: The tripeptide γ-L-glutamyl-L-cysteinyl-L-lysine (γ-Glu-Cys-Lys) represents an intriguing yet understudied molecule within the broader class of γ-glutamyl peptides. While its close relatives, γ-glutamylcysteine (γ-Glu-Cys) and glutathione (B108866) (γ-Glu-Cys-Gly), have been extensively investigated for their central roles in cellular redox homeostasis, the specific functions and properties of γ-Glu-Cys-Lys remain largely uncharacterized. This technical guide provides a comprehensive review of the available literature on γ-Glu-Cys-Lys, contextualized within the well-established framework of γ-glutamyl peptide biochemistry. We summarize the limited physicochemical data, explore potential synthesis and purification methodologies based on established peptide chemistry, and discuss putative biological activities and signaling pathways. This document aims to serve as a foundational resource to stimulate further investigation into this enigmatic tripeptide and its potential therapeutic applications.

Introduction to γ-Glutamyl Peptides